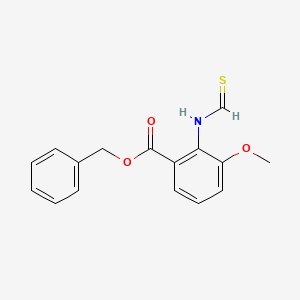
2-Bromo-1,4-diisocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,4-diisocyanatobenzene: is an aromatic compound with the molecular formula C8H3BrN2O2 It is characterized by the presence of a bromine atom and two isocyanate groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-diisocyanatobenzene typically involves the bromination of 1,4-diisocyanatobenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions generally include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1,4-diisocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Amines (R-NH2) and alcohols (R-OH) under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substituted Aromatic Compounds: Depending on the substituents introduced during electrophilic aromatic substitution.
Urea Derivatives: Formed through nucleophilic substitution reactions with amines.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-1,4-diisocyanatobenzene is used as a building block in organic synthesis. It is employed in the preparation of various polymers and advanced materials due to its reactive isocyanate groups .
Biology and Medicine: The compound is studied for its potential use in drug development and as a precursor for biologically active molecules. Its derivatives may exhibit antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of 2-Bromo-1,4-diisocyanatobenzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of polymers and other complex molecules. The bromine atom can also participate in various substitution reactions, further expanding the compound’s utility in synthetic chemistry .
Comparaison Avec Des Composés Similaires
1,4-Diisocyanatobenzene: Lacks the bromine atom but has similar reactivity due to the presence of isocyanate groups.
2-Bromo-1,4-difluorobenzene: Contains bromine and fluorine atoms, offering different reactivity and applications.
1,4-Benzenediisocyanate: Another isocyanate derivative with similar applications in polymer chemistry.
Uniqueness: 2-Bromo-1,4-diisocyanatobenzene is unique due to the combination of bromine and isocyanate groups on the benzene ring.
Propriétés
Numéro CAS |
92636-64-1 |
|---|---|
Formule moléculaire |
C8H3BrN2O2 |
Poids moléculaire |
239.03 g/mol |
Nom IUPAC |
2-bromo-1,4-diisocyanatobenzene |
InChI |
InChI=1S/C8H3BrN2O2/c9-7-3-6(10-4-12)1-2-8(7)11-5-13/h1-3H |
Clé InChI |
HFPNPNDBGRRJMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=O)Br)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)

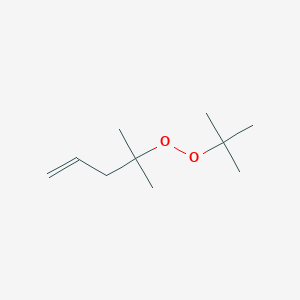
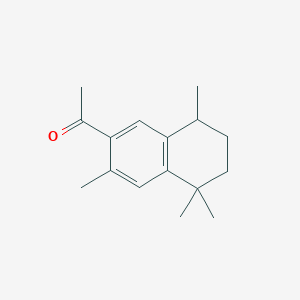
methanone](/img/structure/B14369092.png)
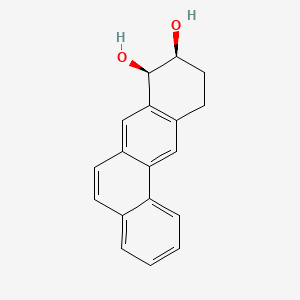
![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
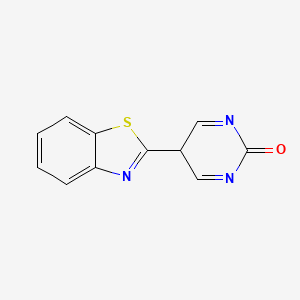
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)
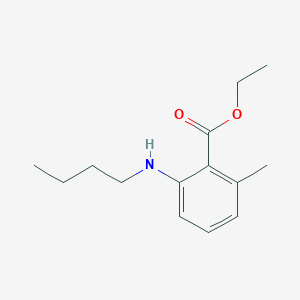
![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)
